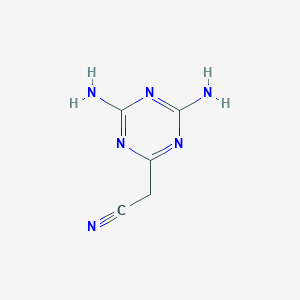

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAHRCOFGLBBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274799 | |

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-35-4 | |

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Field of Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern chemical science. These structures are integral to a vast array of natural products, pharmaceuticals, and advanced materials. The 1,3,5-triazine (B166579) ring system, a six-membered heterocycle with three nitrogen atoms at alternating positions, is a prominent member of this class. 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is a prime example of a substituted s-triazine, a class of compounds that has garnered considerable attention for its versatile chemical reactivity and broad spectrum of biological activities. nih.govnih.gov

The unique electronic nature of the 1,3,5-triazine ring, characterized by its electron deficiency, imparts specific reactivity patterns to its derivatives. nih.gov This property makes the triazine core an attractive scaffold for the synthesis of complex molecules with tailored functionalities. The presence of both amino and acetonitrile (B52724) substituents on the triazine ring of the title compound further enhances its chemical versatility, offering multiple sites for further chemical modification and interaction.

Significance of the 1,3,5 Triazine Core in Chemical Science

The 1,3,5-triazine (B166579), or s-triazine, core is a privileged structure in medicinal chemistry and materials science. nih.gov Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties. nih.govderpharmachemica.com The symmetrical and planar nature of the triazine ring allows for predictable and controlled substitution patterns, making it an ideal building block for the rational design of new therapeutic agents and functional materials. nih.govmdpi.com

The facile synthesis of a diverse library of 1,3,5-triazine derivatives is often achieved through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.com This stepwise approach allows for the introduction of various functional groups at specific positions on the triazine ring, enabling the fine-tuning of the molecule's physicochemical and biological properties. The diamino substitution pattern, as seen in 2-(diamino-1,3,5-triazin-2-yl)acetonitrile, is a common feature in many biologically active triazine compounds. nih.govnih.gov

Overview of Research Directions Involving Cyano Substituted 1,3,5 Triazines

Cyclocondensation Reactions in Triazine Synthesis

The formation of the 1,3,5-triazine ring is the foundational step in synthesizing the target compound. Cyclocondensation reactions, which involve the formation of a ring from one or more molecules with the elimination of a small molecule like water or alcohol, are the most common approaches.

A primary and well-established route to 2,4-diamino-1,3,5-triazine derivatives involves the cyclocondensation of biguanides with esters or other activated carbonyl compounds. scholaris.caresearchgate.net Biguanides serve as a key precursor, providing the N-C-N-C-N backbone necessary for the triazine ring. beilstein-journals.orgnih.gov

In the synthesis of this compound, a substituted biguanide (B1667054) is reacted with a cyano-containing precursor, such as ethyl cyanoacetate. researchgate.net The reaction typically proceeds by nucleophilic attack of the biguanide on the ester, followed by cyclization and elimination of ethanol (B145695) to form the stable triazine ring. This method is versatile, allowing for the preparation of various analogs by employing substituted biguanides, which ultimately determines the substituents on the resulting triazine ring. nih.govresearchgate.net The general synthetic pathway involves reacting biguanide hydrochloride with the appropriate ester in the presence of a base like sodium methoxide (B1231860) in methanol. nih.gov

An alternative and efficient method for preparing 2,4-diamino-1,3,5-triazines utilizes dicyandiamide (B1669379) as the starting material. This approach involves the reaction of dicyandiamide with various nitriles. rsc.orgresearchgate.net This pathway is particularly notable for its application in "green chemistry," as it can be performed under microwave irradiation, significantly reducing reaction times and often minimizing the need for solvents. researchgate.net

The synthesis proceeds by the co-cyclotrimerization of dicyandiamide with a suitable nitrile that provides the desired substituent at the 6-position of the triazine ring. To obtain this compound, a precursor like malononitrile (B47326) would be required to react with dicyandiamide, thereby introducing the acetonitrile moiety. The reaction conditions, particularly the use of microwave irradiation, have been shown to be highly effective for this class of transformation, providing good yields in short timeframes. researchgate.netchim.it

| Substituent (R in R-CN) | Reaction Time (min) | Solvent | Yield (%) |

|---|---|---|---|

| Phenyl | 10 | DMSO | 85 |

| 4-Chlorophenyl | 10 | DMSO | 82 |

| 4-Methoxyphenyl | 10 | DMSO | 88 |

| 2-Pyridyl | 15 | DMSO | 75 |

| 1-Piperidino | 15 | None | 90 |

Functionalization and Derivatization Strategies of the Core Structure

Once the this compound core is synthesized, further modifications can be made to both the acetonitrile side chain and the diamino-triazine ring to produce a wide array of analogs.

The methylene group (-CH2-) of the acetonitrile moiety is chemically active and serves as a key site for functionalization. The protons on this carbon are acidic, allowing for various chemical transformations.

Research has shown that 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles can react with reagents like p-nitrosodimethylaniline. nih.gov This reaction leads to the formation of imino derivatives, specifically 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)phenyl]imino}acetonitriles, effectively replacing the two hydrogen atoms of the methylene bridge with an imino group. nih.gov In another transformation, reaction with nitrosobenzene (B162901) can unexpectedly lead to the formation of 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides, indicating a rearrangement and oxidation of the acetonitrile group. nih.gov These modifications highlight the versatility of the acetonitrile side chain for creating complex derivatives.

Varying the substituents on the amino groups of the triazine ring is a common strategy to create analogs with diverse properties. mdpi.comrsc.org This can be achieved either by starting with appropriately substituted precursors (e.g., substituted biguanides or amines) or by post-synthesis modification of the core structure. nih.govnih.gov

A powerful method for generating diversity on the triazine ring is through the sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comresearchgate.net The chlorine atoms on cyanuric chloride can be replaced stepwise by various nucleophiles, such as primary and secondary amines. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential additions of different amines by carefully managing reaction temperatures. For example, the first substitution can occur at 0 °C, the second at room temperature, and the third often requires heating. researchgate.net This stepwise approach allows for the synthesis of non-symmetrical triazines with different amino groups at the 2, 4, and 6 positions. mdpi.com While this method builds the substituted ring first, the principles are directly applicable to creating the diverse precursors needed for synthesizing analogs of this compound.

| Step | Nucleophile | Reaction Temperature | Product Type |

|---|---|---|---|

| 1 | R¹R²NH | 0 °C | 2-Amino-4,6-dichloro-1,3,5-triazine |

| 2 | R³R⁴NH | Room Temperature | 2,4-Diamino-6-chloro-1,3,5-triazine |

| 3 | R⁵R⁶NH | Reflux/Heating | 2,4,6-Triamino-1,3,5-triazine |

Catalytic Approaches and Reaction Optimization

Optimizing reaction conditions is crucial for improving yields, reducing reaction times, and enhancing the sustainability of synthetic processes. For the synthesis of this compound and its analogs, several factors can be fine-tuned.

The choice of solvent can significantly impact reaction outcomes. Solvents such as ethanol, methanol, and dimethylformamide (DMF) are commonly employed. researchgate.net Optimization studies often reveal that one solvent provides superior yields over others depending on the specific reactants and conditions. Temperature is another critical parameter; while some reactions proceed at room temperature, many cyclocondensation reactions require reflux conditions to achieve reasonable yields and reaction rates. researchgate.net

The use of catalysts or promoters is also a key aspect. In biguanide-based syntheses, a base such as sodium methoxide or sodium ethoxide is typically required to facilitate the reaction. ijpras.com For reactions involving dicyandiamide, microwave irradiation has emerged as a highly effective non-classical energy source that accelerates the reaction, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating. researchgate.netchim.it The development of catalytic systems, such as the use of low-valent titanium species for the cyclotrimerization of nitriles to form the triazine ring, represents another avenue for process optimization, potentially offering milder reaction conditions. researchgate.net Furthermore, in related amide synthesis from triazine derivatives, tertiary amines like N-methylmorpholine (NMM) are used as activating agents, highlighting the role of base catalysis in transformations involving the triazine core. nih.govqucosa.de

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | Room Temperature | Trace |

| 2 | Ethanol | Reflux | 58 |

| 3 | Acetonitrile | Reflux | 65 |

| 4 | DMF | Room Temperature | Trace |

| 5 | DMF | Reflux | 80 |

Explorations in Microwave-Assisted Synthesis

The quest for more efficient, rapid, and environmentally benign synthetic routes has led to the exploration of microwave-assisted organic synthesis (MAOS) for the production of this compound and its analogs. This non-classical heating method has demonstrated significant advantages over conventional heating techniques, primarily due to its ability to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity. researchgate.netsphinxsai.comijnrd.orgnih.gov

Microwave-assisted synthesis of 2,4-diamino-6-substituted-1,3,5-triazines, the structural family to which this compound belongs, is frequently achieved through the reaction of dicyandiamide with various nitriles. researchgate.net This approach is valued for its atom economy and the direct formation of the desired triazine ring system. Research has shown that this method can be classified as a green synthesis procedure due to the significant reduction in solvent use, shorter reaction durations, and the simplicity of the work-up process. researchgate.netrsc.org

Detailed research findings have highlighted the stark contrast in efficiency between conventional and microwave-assisted methods. For instance, the traditional synthesis of 2,4-diamino-6-substituted-1,3,5-triazines by reacting dicyandiamide with nitriles in a solvent like 1-pentanol (B3423595) can require reaction times of up to 24 hours at elevated temperatures. researchgate.net In contrast, the same transformations can be accomplished in a matter of minutes when subjected to microwave irradiation, often in the presence of a small amount of a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure efficient and uniform absorption of microwave energy. researchgate.net

The following table presents a comparative overview of the synthesis of various 2,4-diamino-1,3,5-triazine analogs from dicyandiamide and the corresponding nitriles, illustrating the benefits of microwave irradiation over conventional heating.

| Substituent (R-CN) | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Conventional (1-Pentanol) | 24 h | Good | researchgate.net |

| Phenyl | Microwave (DMSO) | 15 min | 85 | researchgate.net |

| 4-Methylphenyl | Microwave (DMSO) | 15 min | 82 | researchgate.net |

| 4-Methoxyphenyl | Microwave (DMSO) | 10 min | 88 | researchgate.net |

| 4-Chlorophenyl | Microwave (DMSO) | 15 min | 75 | researchgate.net |

| 2-Pyridyl | Microwave (DMSO) | 10 min | 80 | researchgate.net |

The data clearly indicates that microwave irradiation provides a more efficient pathway to these triazine derivatives. The reactions are not only significantly faster but also often result in high yields. The rapid heating induced by microwave radiation is believed to minimize the decomposition of reagents and products and reduce the formation of side products, leading to cleaner reactions and higher purity of the final compounds. chim.it

Further research into parallel synthesis has also demonstrated the superiority of microwave assistance. In the creation of a library of 20 different phenyl dihydrotriazines, microwave synthesis drastically cut the average reaction time from 22 hours to just 35 minutes when compared to conventional parallel synthesis methods. nih.gov Moreover, the compounds generated via microwave irradiation were found to be of higher purity, although the isolated yields were comparable between the two methods. nih.gov

The successful application of microwave-assisted synthesis for a wide range of analogs strongly supports its potential for the efficient and green production of this compound. The use of acetonitrile or a protected form of it as the nitrile component in the reaction with dicyandiamide under optimized microwave conditions is a promising strategy for the synthesis of the target compound.

Advanced Spectroscopic and Crystallographic Characterization of this compound

Following a comprehensive search of publicly available scientific literature and spectroscopic databases, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound, this compound (CAS 13301-35-4), is not available. While research exists on a variety of other substituted diamino-1,3,5-triazine derivatives, the specific analyses required to populate the requested sections for this particular molecule—including detailed ¹H NMR, ¹³C NMR, 2D NMR, Dynamic NMR, Infrared, and Mass Spectrometry data—have not been published or made accessible.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a definitive analytical technique used to determine the precise elemental formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, which has a molecular formula of C₅H₆N₆, the expected exact mass can be calculated. An experimental HRMS analysis would aim to verify this calculated mass, typically as the protonated molecule [M+H]⁺. However, a search of the scientific literature did not yield any published experimental HRMS data for this specific compound.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (Note: This table is based on theoretical calculations, as experimental data is not available in the reviewed literature.)

| Ion Formula | Calculated m/z |

| [C₅H₆N₆+H]⁺ | 151.0730 |

| [C₅H₆N₆+Na]⁺ | 173.0550 |

| [C₅H₆N₆+K]⁺ | 189.0289 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's physical properties and biological activity.

The successful application of this method requires the growth of a suitable single crystal of the compound, which can be a challenging process. Despite the existence of crystallographic studies for many related triazine derivatives, a crystal structure determination for this compound has not been reported. Such a study would definitively establish the planarity of the triazine ring, the conformation of the acetonitrile substituent, and the hydrogen-bonding network established by the two amino groups in the solid state. Without this experimental data, any discussion of its solid-state molecular architecture remains speculative.

Table 2: Anticipated Crystallographic Data Parameters for this compound (Note: This table represents typical parameters that would be determined from an X-ray crystallography experiment; no experimental data is currently available.)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |

| Bond Lengths (Å) | e.g., C-N, C-C, N-H distances |

| Bond Angles (°) | e.g., N-C-N, C-C-N angles |

| Intermolecular Interactions | Details of hydrogen bonds, π-stacking |

Reactivity and Mechanistic Investigations of Chemical Transformations

Transformations Involving the Acetonitrile (B52724) Functional Group

The active methylene (B1212753) group of the acetonitrile moiety in 2-(diamino-1,3,5-triazin-2-yl)acetonitrile derivatives serves as a reactive handle for the construction of new carbon-carbon and carbon-nitrogen bonds.

The acetonitrile group can be elaborated into imine and carboxamide functionalities. Research has demonstrated that derivatives of this compound can react with nitroso compounds to yield iminoacetonitriles or, through an unexpected rearrangement, carboxamides.

Specifically, the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline leads to the formation of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles. nih.gov In a contrasting reaction, when nitrosobenzene (B162901) is used, the outcome is the formation of 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides. nih.gov This transformation indicates a complex reaction pathway likely involving the initial formation of an imine followed by rearrangement and hydrolysis of the nitrile group.

Furthermore, the imino group in related hybrid molecules, such as 2-imino-2H-chromen-3-yl-1,3,5-triazines, has been shown to be susceptible to hydrolysis. nih.gov For instance, heating these compounds in aqueous dimethylformamide (DMF) can convert the imino group into a carbonyl group, yielding the corresponding coumarin (B35378) derivatives. nih.govnih.gov

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles | p-Nitrosodimethylaniline | Iminoacetonitrile | nih.gov |

| 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles | Nitrosobenzene | Carboxamide | nih.gov |

| 2-Imino-2H-chromen-3-yl-1,3,5-triazines | Aqueous DMF (Heat) | Coumarin (via imine hydrolysis) | nih.govnih.gov |

Chemical Reactions at the Diamino-1,3,5-triazine Nucleus

The electron-deficient nature of the 1,3,5-triazine (B166579) ring, although mitigated by the two amino substituents, still allows for specific reactions, particularly nucleophilic aromatic substitution, albeit under forcing conditions.

The 1,3,5-triazine core is known for its susceptibility to sequential nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.org In the case of the parent 2,4,6-trichloro-1,3,5-triazine, the chlorine atoms can be replaced in a stepwise manner by various nucleophiles, with the reaction conditions' temperature being a key controlling factor. arkat-usa.org The first substitution often occurs at 0 °C, the second at room temperature, and the third requires heating. arkat-usa.org

For the diamino-substituted triazine ring present in this compound, the amino groups are strongly electron-donating, which deactivates the ring towards further nucleophilic substitution compared to its chlorinated analogue. However, reactions at the amino groups themselves, which can be considered a form of substitution on the triazine scaffold, are well-documented for related 2-amino- nih.govnih.govresearchgate.nettriazines. nih.gov These reactions, such as the formation of N-( nih.govnih.govresearchgate.nettriazine-2-yl) amides from ketones, proceed via an oxidative C-C bond cleavage mechanism. nih.govmdpi.com While this is not a direct substitution on the ring carbon, it highlights the reactivity of the substituted triazine system. Direct substitution of the amino groups would require harsh conditions and is not a commonly employed synthetic strategy for this class of compounds.

A significant application of the reactivity of the acetonitrile group in this compound derivatives is in the synthesis of hybrid molecules through reactions that involve a cyclization step. A prime example is the synthesis of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds, which are hybrids of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins. nih.govnih.gov

This transformation is achieved by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes in the presence of a basic catalyst like piperidine. nih.gov The reaction proceeds via an initial condensation between the active methylene group of the acetonitrile and the aldehyde group of the 2-hydroxybenzaldehyde, followed by an intramolecular cyclization to form the 2-imino-2H-chromene ring. This can be viewed as a domino Knoevenagel condensation-intramolecular cyclization sequence.

| Reactant A | Reactant B | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-(4,6-Diamine-1,3,5-triazin-2-yl)acetonitriles | 2-Hydroxybenzaldehydes | Piperidine | 2-Imino-2H-chromen-3-yl-1,3,5-triazine compounds | nih.gov |

Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The formation of N-( nih.govnih.govresearchgate.nettriazine-2-yl) amides from 2-amino nih.govnih.govresearchgate.nettriazines and ketones has been proposed to proceed through a pathway involving the oxidation of the ketone, followed by a nucleophilic attack of the amino-triazine. nih.gov A subsequent rearrangement and cleavage of a C-C bond leads to the final amide product. nih.gov

In the synthesis of the coumarin-triazine hybrids, the reaction is initiated by the base-catalyzed deprotonation of the α-carbon of the acetonitrile group. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2-hydroxybenzaldehyde in a Knoevenagel-type condensation. The subsequent intermediate then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the nitrile, or a related tautomeric form, to form the heterocyclic ring system. nih.gov

Regioselectivity and Stereoselectivity in Chemical Reactions

There is currently a lack of specific studies in the available literature focusing on the regioselectivity and stereoselectivity of reactions involving the chiral center that can be generated at the α-carbon of the acetonitrile group in this compound. The reactions reported, such as the formation of imines and coumarin hybrids, typically involve the creation of a new double bond at this position, thus precluding the formation of a stable stereocenter.

For reactions involving nucleophilic substitution on asymmetrically substituted diamino-triazine rings, regioselectivity would be a critical consideration, but specific examples involving this compound are not extensively documented. Future research in this area could explore diastereoselective or enantioselective transformations by employing chiral reagents or catalysts.

Investigation of Molecular Interactions and Cellular Responses Excluding Clinical Human Trial Data

Methodologies for Studying Biological Interactions in vitro

The initial evaluation of 2,4-diamino-1,3,5-triazine derivatives is frequently conducted using cell-based assays to determine their cytotoxic and anti-proliferative effects against various human cancer cell lines. nih.govmdpi.comnih.govnih.gov These assays provide quantitative measures of a compound's potency.

Commonly employed techniques include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the crystal violet microtiter plate assay, which stains the DNA of adherent cells to quantify cell number. mdpi.comnih.gov Lactate dehydrogenase (LDH) assays are also used to assess cytotoxicity by measuring the release of this enzyme from damaged cells. preprints.org

Research has demonstrated the activity of various derivatives across a panel of human tumor cell lines. For instance, screenings performed by the National Cancer Institute (NCI) showed that novel 2,4-diamino-1,3,5-triazine derivatives possessed moderate to strong growth inhibition activity on diverse tumor cell lines, with GI50 (50% growth inhibition) values ranging from 0.148 to 56.2 µM. nih.gov Hybrid molecules combining the 2,4-diamino-1,3,5-triazine structure with coumarins have been evaluated against cell lines such as DAN-G (pancreatic cancer), A-427 (lung cancer), and SISO (cervix cancer). mdpi.com Similarly, triazine-sulfonamide hybrids have been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov

| Compound Derivative Class | Tested Cell Lines | Assay Method | Observed Activity Metric (Example) | Reference |

|---|---|---|---|---|

| Imino-acetonitriles | MALME-3M (Melanoma) | Not Specified | GI50 = 3.3 x 10-8 M | nih.gov |

| Imino-coumarin Hybrids | DAN-G, A-427, LCLC-103H, SISO, RT-4 | Crystal Violet | IC50 range of 1.51–2.60 μM | mdpi.com |

| Sulfonamide Hybrids | HCT-116, MCF-7, HeLa | MTT Assay | IC50 values from 3.6 µM to 11.0 µM | nih.gov |

| Bromomethyl-pyrazoline Derivatives | Various NCI Panel Cell Lines | Not Specified | log10 GI50 = -5.26 (Mean) | nih.gov |

To understand the mechanisms underlying the observed cytotoxicity, studies investigate how these compounds modulate intracellular pathways. Key areas of focus include the regulation of cell cycle progression and the induction of programmed cell death (apoptosis). nih.gov

Flow cytometry is a standard technique used for cell cycle analysis. By staining cells with a DNA-binding dye, it is possible to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research on certain 2,4-diamino-1,3,5-triazine derivatives has shown that they can induce cell cycle arrest at the G0/G1 and G2/M phases. nih.gov This disruption of the normal cell division process prevents cancer cell proliferation.

Furthermore, the ability of these compounds to trigger apoptosis is another critical indicator of their anticancer potential. Assays for apoptosis induction can measure the activation of caspases, a family of proteases central to the apoptotic pathway, or detect changes in the cell membrane. Studies have confirmed that active triazine derivatives can induce apoptosis, sometimes in a manner independent of the p53 tumor suppressor protein status, which is a significant finding as many cancers have mutated p53. nih.gov

Many 2,4-diamino-1,3,5-triazine derivatives exert their biological effects by inhibiting specific enzymes. nih.gov A primary target for this class of compounds is Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of nucleotides required for DNA replication and cell division. wikipedia.orgnih.gov The structural similarity of the 2,4-diaminotriazine core to the natural substrate of DHFR allows these compounds to act as competitive inhibitors. wikipedia.org

Enzymatic inhibition assays typically use purified enzyme preparations from various sources, including human cells, bacteria, or parasites. nih.govnih.govdrugbank.com The inhibitory activity is quantified by measuring the enzyme's reaction rate in the presence of varying concentrations of the inhibitor compound. From this data, key parameters such as the apparent inhibition constant (Kiapp) or the 50% inhibitory concentration (IC50) are calculated. nih.gov Extensive studies have been performed on series of triazine derivatives to determine their inhibitory potency against human DHFR. nih.gov

Beyond DHFR, other enzymes have been identified as targets. For example, certain triazinyl-substituted benzenesulfonamides have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly tumor-associated variants like hCA IX and hCA XII. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis in Molecular Design

SAR analysis is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule can be modified to enhance its desired biological activity and selectivity.

Through the synthesis and biological evaluation of numerous analogues, clear relationships between chemical structure and cytotoxic or enzymatic activity have been established for 2,4-diamino-1,3,5-triazine derivatives. nih.gov For instance, studies have repeatedly shown that introducing a bulky, lipophilic 4-phenylpiperazine group at position 6 of the triazine ring significantly enhances cytotoxic activity against various cancer cell lines. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate variations in the chemical structure with changes in biological activity. nih.govnih.gov These models have been successfully applied to 2,4-diamino-1,3,5-triazine derivatives. For DHFR inhibitors, QSAR analyses have been derived from the Kiapp values of over 100 triazine compounds against purified human DHFR, providing a mathematical framework to predict the potency of new analogues. nih.gov Similarly, QSAR has been used to predict the inhibition constants (KIs) of triazinyl-aminobenzenesulfonamides against carbonic anhydrase isoforms, indicating that derivatives with specific amino acid substitutions (such as Gln, Ser, and Ala) could achieve very high potency. nih.gov

| Structural Modification | Observed Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|

| Addition of a bulky, lipophilic 4-phenylpiperazine moiety | Increased cytotoxic activity | Cancer Cell Lines (e.g., HCT-116, MCF-7) | nih.govmdpi.comnih.gov |

| Addition of an imino group with a dimethylaminophenyl substituent | Remarkable activity against melanoma cells | MALME-3M Cell Line | nih.gov |

| Substitution with electron-withdrawing groups on an aromatic tail | Potent inhibition | Bacterial Translation | researchgate.net |

| Disubstitution with specific amino acids (Gln, Ser, Ala) | Predicted high inhibitory potency (low KI) | Carbonic Anhydrase IX | nih.gov |

The biological activity of these compounds depends on their ability to bind to and interact with their molecular targets. The 2,4-diamino-1,3,5-triazine ring itself is a key pharmacophore, particularly for DHFR inhibition, where it acts as a mimic of the pteridine (B1203161) ring of the natural substrate, dihydrofolate. wikipedia.orgdrugbank.com The two amino groups at the C2 and C4 positions are essential for molecular recognition, forming critical hydrogen bonds within the active site of the enzyme. researchgate.net

X-ray crystallography has been instrumental in visualizing these interactions at an atomic level. nih.govresearchgate.net Crystal structures of 2,4-diamino-1,3,5-triazine derivatives have detailed the extensive N–H···N hydrogen bonding networks that govern their solid-state assembly, which provides a model for the types of interactions that occur with biological targets. researchgate.netrsc.org Crystallographic studies of enzyme-inhibitor complexes have confirmed that some triazine derivatives bind in the occluded conformation of E. coli DHFR, providing direct evidence of their mechanism of action and highlighting the precise orientation required for effective inhibition. nih.gov These structural insights are invaluable for the rational design of new, more potent, and selective inhibitors.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity.

For derivatives of 1,3,5-triazine (B166579), DFT calculations have been successfully employed to study geometries, electronic structures, and the effects of different substituents on the triazine ring. rsc.org These studies indicate that the triazine ring generally maintains a planar and rigid structure, with significant electron delocalization contributing to its stability. rsc.org The amino and cyanomethyl substituents in "2-(Diamino-1,3,5-triazin-2-yl)acetonitrile" are expected to influence the electronic properties of the triazine core, which can be precisely modeled using DFT.

Conformational Analysis and Rotational Barriers

The presence of single bonds in "this compound," particularly the bond connecting the cyanomethyl group to the triazine ring and the bonds between the amino groups and the ring, allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule.

A significant area of study for amine-substituted s-triazines is the hindered rotation around the triazine-nitrogen bond. nih.gov This rotation is not entirely free due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the aromatic triazine ring. This restricted rotation gives rise to a rotational barrier, which is the energy required to rotate the amino group from one planar conformation to another.

Variable temperature NMR spectroscopy, in conjunction with DFT calculations, has been used to determine the free energy of activation for this rotation in various 2,4-diamino-1,3,5-triazine derivatives. For neutral amine-substituted s-triazines, these barriers have been measured to be in the range of 15.1 to 17.7 kcal/mol. nih.gov The exact value of the rotational barrier is influenced by the nature of other substituents on the triazine ring and the solvent environment. nih.gov For "this compound," similar DFT calculations could precisely quantify the rotational barriers for both the amino groups and the cyanomethyl group.

Below is a table of experimentally determined and DFT-calculated rotational barriers for related amine-substituted triazine compounds, illustrating the typical energy scales involved.

| Compound Class | Substituent | Method | Rotational Barrier (ΔG‡, kcal/mol) |

| Dialkylamino-s-triazines | Dialkylamino | 13C NMR | 15.1 |

| Monochloro-diamino-s-triazine | Monochloro | 13C NMR | 17.7 |

| N-Benzhydrylformamides | Formyl | DFT | 20-23 |

| Ortho-iodo-N-benzhydrylformamide | Aryl | DFT | 9.8 |

This table presents data for analogous compounds to illustrate the range of rotational barriers. Specific values for this compound would require dedicated computational studies.

Prediction of Ground State Energy Landscapes

By systematically rotating the flexible bonds within "this compound" and calculating the corresponding energy at each step using DFT, a potential energy surface or ground state energy landscape can be constructed. This landscape maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (local and global minima) and the transition states that connect them.

The rotational barriers discussed in the previous section represent the energy maxima on the pathways connecting different conformational minima. DFT calculations can provide detailed information about the geometries of these transition states. mdpi.com Understanding the ground state energy landscape is crucial for predicting the predominant conformations of the molecule at a given temperature and for understanding the dynamics of conformational changes. For instance, DFT studies on related formamides have successfully reproduced experimental rotational barriers, validating the accuracy of this approach in predicting energy landscapes. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While DFT is excellent for studying static properties and single-molecule energetics, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For "this compound," MD simulations could be used to study its conformational dynamics in different solvent environments. This would reveal not only the preferred conformations but also the rates of interconversion between them. Furthermore, if this molecule is being considered for interaction with a biological target, such as a protein, MD simulations can be invaluable. Studies on other triazine derivatives have used MD to explore the stability of ligand-protein complexes, identifying key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding. nih.govrsc.org Such simulations can elucidate how the ligand adapts its conformation within the binding site and the role of surrounding water molecules.

Advanced In Silico Screening and Virtual Design Methodologies

The core structure of "this compound" is a common scaffold in medicinal chemistry. Advanced in silico techniques are frequently used to design new derivatives with enhanced biological activity.

Virtual screening involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a specific biological target. This can be done through methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. For instance, various triazine derivatives have been subjected to in silico docking studies to predict their binding modes with target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico method. 3D-QSAR studies on 1,2,4-triazine (B1199460) derivatives have successfully built models that correlate the three-dimensional structural features of the molecules with their biological activity. nih.govrsc.org These models can then be used to predict the activity of newly designed compounds. Such methodologies could be applied to "this compound" to guide the synthesis of new analogues with improved properties for various applications. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Protocols

The synthesis of 2,4-diamino-1,3,5-triazine derivatives, the core of the target compound, has traditionally relied on multi-step procedures involving cyanuric chloride. mdpi.comnih.gov While effective, these methods often involve hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic routes.

A promising approach is the use of microwave irradiation in the reaction of dicyandiamide (B1669379) with nitriles. researchgate.netrsc.org This method significantly reduces the need for solvents, shortens reaction times, and simplifies purification procedures, aligning with the principles of green chemistry. researchgate.netrsc.org Another sustainable strategy involves one-pot synthesis methods, which improve efficiency by reducing the number of separate reaction and purification steps. google.com For instance, the use of acidic ionic liquids as both solvent and catalyst has been shown to produce high yields and purity for related triazine compounds, with the added benefit of recyclable catalysts. google.com

Future protocols will likely focus on expanding the substrate scope of these green methods to generate a wider diversity of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile analogs. The development of catalytic systems that allow for the direct and selective functionalization of the triazine ring or the acetonitrile (B52724) moiety under mild conditions remains a key objective.

Table 1: Comparison of Synthetic Protocols for Diamino-1,3,5-triazine Derivatives

| Method | Key Features | Advantages | Challenges | Reference(s) |

| Conventional Synthesis | Stepwise nucleophilic substitution of cyanuric chloride. | Well-established, versatile for various substituents. | Use of hazardous reagents, multi-step process, potential for waste generation. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Reaction of dicyandiamide with nitriles under microwave irradiation. | Reduced solvent use, shorter reaction times, simple work-up. | Requires specialized equipment, optimization for different substrates. | researchgate.netrsc.org |

| One-Pot Synthesis (Ionic Liquids) | Use of acidic ionic liquids as solvent and catalyst. | High yield and purity, recyclable catalyst, simplified process. | Scalability and cost of ionic liquids may be a concern. | google.com |

Exploration of Unconventional Chemical Transformations

Beyond improving synthesis, future research will delve into novel chemical transformations of the this compound scaffold to create molecules with unique properties. The active methylene (B1212753) group of the acetonitrile moiety is a key handle for derivatization. For example, it can undergo condensation reactions with aldehydes, such as 2-hydroxybenzaldehydes, to form hybrid molecules linking the triazine core to coumarin (B35378) or imino-coumarin systems. mdpi.comnih.gov These hybrid molecules have shown promising cytotoxic properties against cancer cell lines. nih.gov

Another area of exploration is the reaction of the amino groups on the triazine ring. Selective oxidation and oxidative C-C bond cleavage reactions involving 2-amino researchgate.netrsc.orgnih.govtriazines and ketones have been developed to synthesize N-( researchgate.netrsc.orgnih.govtriazine-2-yl) α-ketoamides and amides. nih.gov These transformations proceed under mild conditions and demonstrate good functional group tolerance, opening avenues for creating novel bioactive compounds. nih.gov

Future investigations could explore cycloaddition reactions, metal-catalyzed cross-coupling reactions, and multicomponent reactions to rapidly build molecular complexity. The development of unconventional reactions, such as those involving diaziridine formation from related triazine hydrazides, could also lead to novel heterocyclic systems with unique chemical and biological properties. mdpi.com

Integration of Multi-Omics Data in Biological Evaluation

To fully understand the biological activities of this compound derivatives, future research must move beyond traditional in vitro assays. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—will be essential for elucidating mechanisms of action, identifying biomarkers of response, and discovering novel therapeutic targets.

While current studies have successfully identified derivatives with potent anticancer activity against specific cell lines, the underlying molecular pathways are often not fully characterized. nih.govnih.gov For example, a derivative has shown remarkable activity against the melanoma MALME-3M cell line, but a comprehensive understanding of how it alters the cellular landscape is lacking. nih.gov By employing multi-omics approaches, researchers can map the global changes in gene expression, protein levels, and metabolite profiles induced by the compound. This systems-level view can reveal the primary targets and off-target effects, explain drug sensitivity or resistance, and guide the rational design of next-generation analogs with improved efficacy and selectivity. This approach is becoming increasingly critical in drug discovery for various therapeutic areas, including CNS disorders and oncology, where 1,3,5-triazine (B166579) derivatives have shown promise. nih.govebi.ac.uk

Advancements in Combined Experimental and Computational Approaches

The synergy between experimental screening and computational modeling is a powerful engine for modern drug discovery. For 1,3,5-triazine derivatives, quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between molecular features and biological activity, such as the inhibition of dihydrofolate reductase or neuronal voltage-gated sodium channels. ebi.ac.uk

Future research will leverage more sophisticated computational tools. Molecular docking and dynamic simulations can predict the binding modes of this compound derivatives to their biological targets, providing insights into the key intermolecular interactions that govern affinity and selectivity. These computational predictions can then guide the synthesis of a focused library of compounds for experimental validation, accelerating the hit-to-lead optimization process. Furthermore, quantum chemical calculations can be used to understand the electronic properties and reactivity of these molecules, aiding in the design of novel chemical transformations and the interpretation of experimental results. researchgate.net This integrated approach will be crucial for efficiently navigating the vast chemical space and identifying candidates with optimal pharmacological profiles.

Design of Next-Generation Molecular Probes for Fundamental Biological Research

The inherent structural features of the 1,3,5-triazine core make it an attractive scaffold for the development of molecular probes. The triazine ring can be functionalized with various chromophores and fluorophores, and its derivatives have been explored for applications in photo- and electroluminescent materials. rsc.org This suggests the potential to design fluorescent probes based on the this compound framework.

These next-generation probes could be designed to selectively bind to specific biomolecules, such as proteins or nucleic acids, allowing for their visualization and tracking within living cells. By attaching environmentally sensitive dyes, researchers could create probes that report on local changes in polarity, pH, or ion concentration. Such tools would be invaluable for dissecting complex biological processes at the molecular level. The development of triazine-based probes with properties like two-photon absorption could enable deep-tissue imaging with higher resolution and reduced phototoxicity, further expanding their utility in fundamental biological research. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous triazinyl-acetonitrile derivatives are prepared by reacting cyanomethylating agents (e.g., chloroacetonitrile) with triazine precursors under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity. IR spectroscopy is critical for verifying nitrile (C≡N, ~2250 cm⁻¹) and triazine ring vibrations (e.g., C=N stretches at ~1550 cm⁻¹) .

Q. How can stability and reactivity of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm and identify byproducts using LC-HRMS . For reactivity screening, test compatibility with common nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO, DMF). Note: Triazinyl nitriles are prone to hydrolysis under strongly acidic/basic conditions, forming carboxamides or carboxylic acids .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). Analyze charge distribution on the triazine ring and nitrile group to predict sites for electrophilic/nucleophilic attacks. Compare computed vibrational spectra (IR) with experimental data to validate models. For reaction pathway studies, use transition-state theory to model cyclization or substitution mechanisms .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities, stereochemical variations, or assay conditions. Purify the compound via preparative HPLC and confirm stereochemistry using X-ray crystallography (if crystalline) or ECD spectroscopy . Re-test activity under standardized conditions (e.g., fixed ATP concentration for kinase assays). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What strategies optimize the compound’s selectivity in targeting triazine-binding enzymes (e.g., kinases, polymerases)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents on the triazine ring (e.g., halogenation, alkyl/aryl groups). Use molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites. Prioritize analogs with >5-fold selectivity in enzymatic screens. Validate selectivity via kinome-wide profiling or thermal shift assays (DSF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.